molecular formula C21H23ClN2O4 B2452467 N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide CAS No. 941994-75-8

N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide

Cat. No.: B2452467
CAS No.: 941994-75-8
M. Wt: 402.88
InChI Key: KOUATVOEEACWAZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: Potential therapeutic applications, such as analgesics or anti-inflammatory agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties. Comparative studies with similar compounds can highlight differences in potency, selectivity, and therapeutic potential.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-27-18-10-9-15(13-19(18)28-2)20(25)24(17-8-6-7-16(22)14-17)21(26)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUATVOEEACWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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